6-(Isoindolin-2-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC17858796
Molecular Formula: C12H12N4
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N4 |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 6-(1,3-dihydroisoindol-2-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H12N4/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2,(H2,13,14,15) |
| Standard InChI Key | QEXUBFCRRDEJRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=CC=C2CN1C3=NC=NC(=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring (C4H4N2) fused with an isoindoline system (C8H7N) via a single bond at the 6-position. The pyrimidine’s 4-amino group contributes to hydrogen-bonding interactions, while the isoindoline’s bicyclic structure enhances planar rigidity, favoring receptor binding . Key structural features include:
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Isoindoline moiety: A bicyclic structure comprising a benzene ring fused to a five-membered ring containing one nitrogen atom.
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthesized derivatives provide critical insights:
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¹H NMR (DMSO-d6): The isoindoline protons resonate as multiplet signals at δ 7.36–7.40 ppm, while the pyrimidine’s C5-H appears as a singlet at δ 5.13 ppm .
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¹³C NMR: The pyrimidine’s C2 and C4 carbons exhibit signals at δ 162.51 and 161.29 ppm, respectively, indicative of electron-withdrawing effects from the amino group .
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ESI MS: A molecular ion peak at m/z 396.9 [M + H⁺] confirms the molecular formula C22H33N7 .
Synthetic Methodologies and Derivative Design
Core Synthesis Strategies
The parent compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 6-chloropyrimidin-4-amine with isoindoline precursors . Key steps include:
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Chloropyrimidine Activation: 2,4,6-Trichloropyrimidine reacts with isoindoline under basic conditions to yield 6-(isoindolin-2-yl)pyrimidin-4-amine.
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Piperazine Modifications: Introduction of 4-methylpiperazine chains at the N4 position enhances solubility and receptor affinity .
Table 1: Representative Derivatives and Their Synthetic Yields
| Derivative | Substituent at N4 | Yield (%) | Molecular Formula |
|---|---|---|---|
| 2 | 3-(4-Methylpiperazin-1-yl)propyl | 44 | C20H29N7·3(COOH)2·0.25H2O |
| 3 | 4-(4-Methylpiperazin-1-yl)butyl | 44 | C21H31N7·3(COOH)2 |
| 4 | 5-(4-Methylpiperazin-1-yl)pentyl | 65 | C22H33N7 |
Advanced Functionalization
Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination enable diversification of the pyrimidine core. For instance, palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 2-position, as demonstrated in analogues 22–33 . Microwave-assisted reactions reduce synthesis times to 30 minutes at 150°C .
Pharmacological Activity and Mechanism
Histamine H4 Receptor Modulation
6-(Isoindolin-2-yl)pyrimidin-4-amine derivatives exhibit nanomolar affinity for hH4R (Ki = 12–85 nM), acting as inverse agonists to suppress constitutive receptor activity . This antagonism disrupts histamine-mediated signaling in immune cells, reducing pro-inflammatory cytokine release .
Table 2: Binding Affinities of Select Derivatives
| Derivative | hH4R Ki (nM) | LogP |
|---|---|---|
| 2 | 18 ± 2 | 2.1 |
| 4 | 24 ± 3 | 2.8 |
| 5 | 85 ± 9 | 1.6 |
Analytical and Computational Validation
X-ray Crystallography
While crystal structures of the parent compound remain unpublished, docking studies predict hydrogen bonds between the 4-amino group and hH4R’s Glu182 residue .
ADMET Profiling
Derivatives exhibit favorable pharmacokinetic properties:
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Permeability: Caco-2 apparent permeability (Papp) > 5 × 10⁻⁶ cm/s.
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Metabolic Stability: Microsomal clearance < 15 mL/min/kg in human liver microsomes .
Therapeutic Applications and Future Directions
Inflammatory Diseases
Preclinical models indicate efficacy in allergic asthma and dermatitis via hH4R blockade . Phase I trials of analogues are ongoing.
Oncology
Structural similarity to immunomodulatory imide drugs (IMiDs) suggests potential in multiple myeloma by degrading IKZF1/3 transcription factors .
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